

Application Notes: N-Formylglycine Ethyl Ester in Fragment-Based Drug Discovery

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Compound of Interest		
Compound Name:	N-Formylglycine Ethyl Ester	
Cat. No.:	B140467	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **N-Formylglycine Ethyl Ester** as a fragment in fragment-based drug discovery (FBDD). While direct examples of **N-Formylglycine Ethyl Ester** as a primary screening hit in published FBDD campaigns are limited, its physicochemical properties make it a relevant example for illustrating key FBDD principles and workflows. The following sections detail the characteristics of this fragment, hypothetical screening data, and standardized protocols for its use in an FBDD campaign.

Introduction to N-Formylglycine Ethyl Ester as a Fragment

N-Formylglycine ethyl ester is a small, polar molecule that possesses key features making it an interesting candidate for a fragment library.[1][2] Its low molecular weight (131.13 g/mol) and simple chemical structure are characteristic of fragments used in FBDD to probe the binding sites of biological targets.[2][3] The presence of a formyl group, an amide bond, and an ethyl ester provides a combination of hydrogen bond donors and acceptors, as well as a degree of lipophilicity, allowing for potential interactions with a variety of protein active sites.[1]

Fragments like **N-Formylglycine Ethyl Ester** are screened against a therapeutic target to identify weak but efficient binding events.[4][5] Once a fragment "hit" is identified and its binding mode is characterized, often through biophysical techniques like X-ray crystallography, it can



serve as a starting point for optimization into a more potent lead compound through strategies such as fragment growing, linking, or merging.[3][4]

Physicochemical Properties of N-Formylglycine Ethyl Ester

A summary of the key physicochemical properties of **N-Formylglycine Ethyl Ester** is provided below. These properties are critical for its evaluation as a viable fragment for screening.

Property	Value	Reference
Molecular Formula	C5H9NO3	[2]
Molecular Weight	131.13 g/mol	[2]
CAS Number	3154-51-6	[2]
Boiling Point	267-269 °C	[2]
Density	1.15 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.453	[2]
Appearance	Colorless to light yellow liquid	

Hypothetical Fragment Screening and Hit Validation

This section outlines a hypothetical scenario where **N-Formylglycine Ethyl Ester** is identified as a hit in a primary fragment screen against a hypothetical protein kinase target, "PK-Alpha."

Primary Screen Data

A library of 2000 fragments was screened against PK-Alpha using Surface Plasmon Resonance (SPR) to identify binders. The following table summarizes the hypothetical results for **N-Formylglycine Ethyl Ester** and a selection of other fragments.



Fragment ID	Molecular Weight (g/mol)	SPR Response (RU)	Hit Status
F0421	131.13	85	Hit
F0815	145.21	12	Non-Hit
F1234	128.17	5	Non-Hit
F1876	150.18	92	Hit

Hit Validation and Affinity Determination

Hits from the primary screen were validated and their binding affinity determined using a secondary biophysical method, such as a thermal shift assay (TSA), followed by detailed kinetic analysis using SPR.

Fragment ID	Thermal Shift (ΔTm in °C)	Dissociation Constant (KD) (μM)	Ligand Efficiency (LE)
F0421	2.1	450	0.32
F1876	2.5	380	0.35

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / Heavy Atom Count

Experimental Protocols

The following are detailed protocols for the key experiments described in the hypothetical FBDD workflow for **N-Formylglycine Ethyl Ester**.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to the target protein, PK-Alpha.

Materials:

SPR instrument and sensor chips (e.g., CM5)



- PK-Alpha protein (recombinant, >95% purity)
- N-Formylglycine Ethyl Ester and fragment library dissolved in 100% DMSO
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., PBS with 0.05% Tween-20)
- Amine coupling kit (EDC, NHS, ethanolamine)

Method:

- Protein Immobilization:
 - 1. Equilibrate the sensor chip with running buffer.
 - 2. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
 - 3. Inject PK-Alpha (50 μ g/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 10,000 RU).
 - 4. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
 - 5. A reference flow cell is prepared similarly but without protein injection.
- Fragment Screening:
 - 1. Prepare fragment solutions at a concentration of 200 μ M in running buffer containing 1% DMSO.
 - 2. Inject each fragment solution over the PK-Alpha and reference flow cells for 60 seconds at a flow rate of 30 μ L/min.
 - 3. Allow for a 120-second dissociation phase with running buffer.



- 4. Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH).
- 5. Record the SPR response units (RU) at equilibrium or near the end of the injection. A response significantly above the baseline and that of non-binding fragments is considered a hit.

Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

Objective: To validate the binding of hit fragments by measuring their effect on the thermal stability of PK-Alpha.

Materials:

- Real-time PCR instrument
- PK-Alpha protein (0.2 mg/mL)
- SYPRO Orange dye (5000x stock)
- N-Formylglycine Ethyl Ester (10 mM stock in DMSO)
- Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Method:

- Prepare a master mix containing PK-Alpha and SYPRO Orange dye in the assay buffer.
- In a 96-well PCR plate, add 24 μL of the master mix to each well.
- Add 1 μL of N-Formylglycine Ethyl Ester solution (to a final concentration of 200 μM) or DMSO (as a negative control) to the respective wells.
- Seal the plate and centrifuge briefly.
- Place the plate in the real-time PCR instrument.



- Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
- Monitor the fluorescence of SYPRO Orange at each temperature increment.
- The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.

Visualizations

Fragment-Based Drug Discovery Workflow

The following diagram illustrates the general workflow of an FBDD campaign, starting from fragment screening and leading to a candidate drug.



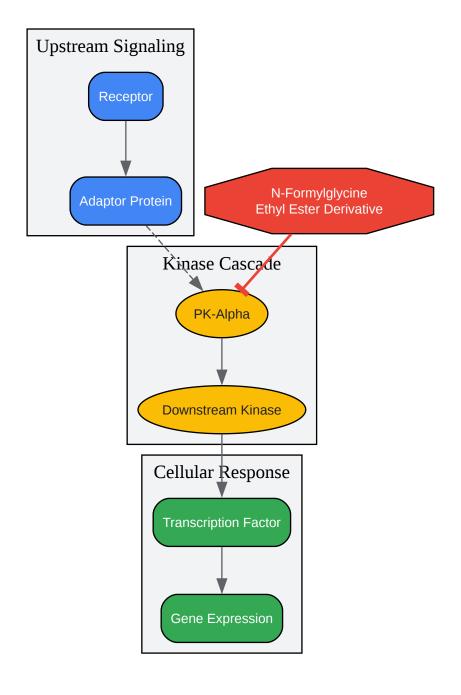
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Caption: A typical workflow for fragment-based drug discovery.

Hypothetical Signaling Pathway Inhibition

This diagram shows a simplified kinase signaling pathway that could be targeted by a drug developed from a fragment hit like **N-Formylglycine Ethyl Ester**.





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Caption: Inhibition of the PK-Alpha kinase signaling pathway.

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